molecular formula C4H3ClIN3 B581961 4-Amino-2-chloro-5-iodopyrimidine CAS No. 597551-56-9

4-Amino-2-chloro-5-iodopyrimidine

Cat. No.: B581961
CAS No.: 597551-56-9
M. Wt: 255.443
InChI Key: RAMOUFDZSBRIGR-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H3ClIN3 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at positions 2 and 5, respectively, and an amino group at position 4

Scientific Research Applications

4-Amino-2-chloro-5-iodopyrimidine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Chloro-5-iodopyrimidin-4-amine indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate protective equipment and used only in a well-ventilated area .

Future Directions

The compound has demonstrated antimalarial activity, suggesting potential for future research in this area . Additionally, its ability to inhibit serotonin uptake into nerve cells could make it a subject of interest in neuroscience research .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-iodopyrimidin-4-amine is the serotonin transporter (SERT) . SERT is a type of monoamine transporter protein that transports serotonin from the synaptic cleft to the presynaptic neuron. This compound binds to SERT and blocks the reuptake of serotonin into nerve cells .

Mode of Action

2-Chloro-5-iodopyrimidin-4-amine interacts with its target, the serotonin transporter, by binding to it and blocking the reuptake of serotonin . This results in an increase in the concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin.

Result of Action

The molecular and cellular effects of 2-Chloro-5-iodopyrimidin-4-amine’s action primarily involve the modulation of serotonin levels in the brain. By blocking the reuptake of serotonin, this compound can potentially increase the availability of this neurotransmitter, thereby enhancing its effects . It has also been shown to have antimalarial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-iodopyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-5-iodopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .

Properties

IUPAC Name

2-chloro-5-iodopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMOUFDZSBRIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661758
Record name 2-Chloro-5-iodopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597551-56-9
Record name 2-Chloro-5-iodopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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